1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
Description
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a tetrahydroisoquinoline derivative featuring a hydroxyl group at the 6-position and a 5-methylpyridin-2-yl substituent at the 1-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as G-protein-coupled receptors (GPCRs) and enzymes.
Properties
CAS No. |
601462-25-3 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H16N2O/c1-10-2-5-14(17-9-10)15-13-4-3-12(18)8-11(13)6-7-16-15/h2-5,8-9,15-16,18H,6-7H2,1H3 |
InChI Key |
JQYAVOCXMLHHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and solvent flow rate .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Chemical Formula : C₁₅H₁₆N₂O
- CAS Number : 5426-73-3
- Molecular Weight : 244.3 g/mol
Antiviral Activity
Recent studies have evaluated the antiviral properties of various tetrahydroisoquinoline derivatives, including 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol. Preliminary analyses suggest that compounds in this class exhibit varying degrees of efficacy against strains of human coronaviruses such as 229E and OC-43. The compound's structure may enhance its interaction with viral proteins, potentially inhibiting viral replication .
Anticancer Properties
Research has also focused on the anticancer potential of this compound. It has been suggested that tetrahydroisoquinoline derivatives can modulate signaling pathways associated with cancer cell proliferation and apoptosis. The compound has shown promise in preliminary assays for inducing apoptosis in cancer cell lines and altering cell cycle dynamics .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its activity. Variations in substituents on the isoquinoline core can significantly influence its biological activity and selectivity towards specific targets. This knowledge can guide the design of more potent analogs .
Case Study 1: Antiviral Evaluation
In a comparative analysis involving several tetrahydroisoquinoline derivatives, 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol demonstrated moderate antiviral activity against human coronavirus strains. The study measured cytotoxicity and antiviral efficacy using a range of concentrations, revealing a need for further optimization to enhance its therapeutic potential .
Case Study 2: Anticancer Activity
A recent study explored the effects of this compound on various cancer cell lines. The results indicated that it could induce apoptosis and inhibit cell growth at specific concentrations. Flow cytometry analysis showed alterations in cell cycle progression, suggesting that the compound may interfere with mitotic processes .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Key Observations :
Pharmacological Activity and Selectivity
β-Adrenoceptor Activity
The 3,5-diiodo-4-methoxybenzyl analog () demonstrated potent β-adrenoceptor agonism, highlighting the impact of bulky, electron-deficient substituents on adrenergic signaling . In contrast, the target compound’s pyridinyl group may favor interactions with non-adrenergic targets (e.g., serotonin or orexin receptors) due to its smaller size and heteroaromatic nature.
Orexin 1 Receptor Antagonism
Compounds in , such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-THIQ-2-yl}acetamide, exhibit selective orexin 1 receptor antagonism (IC₅₀ < 100 nM) .
Estrogen Receptor Binding
The trifluoroacetyl-substituted derivative () achieved high-resolution co-crystallization with estrogen receptors (PDB: 3OMO, 3OMQ), emphasizing the role of electron-withdrawing groups in stabilizing receptor-ligand interactions . The absence of such groups in the target compound suggests divergent therapeutic applications.
Key Observations :
- Lower yields (e.g., 33% in ) are associated with steric hindrance in alkylation reactions, whereas acylations (e.g., 90% in ) benefit from efficient coupling reagents like BOP.
- The target compound’s synthesis may require optimized conditions to balance reactivity of the pyridinyl and hydroxyl groups.
Physicochemical and Spectroscopic Data
- 1H NMR Profiles : Methoxy groups (δ 3.2–3.8 ppm) and acetamide protons (δ 7.2–7.4 ppm) in analogs contrast with the target compound’s hydroxyl proton (expected δ 4.5–5.5 ppm, broad).
- Mass Spectrometry : All analogs exhibit clear [M+H]⁺ peaks (e.g., m/z 569 for ), confirming successful synthesis and purity.
Biological Activity
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS: 5426-73-3) is a compound derived from the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is . The structure includes a tetrahydroisoquinoline core substituted with a methylpyridine ring, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds related to tetrahydroisoquinoline exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Research has shown that derivatives of tetrahydroisoquinoline can inhibit the proliferation of various cancer cell lines. In particular, some compounds have demonstrated IC50 values in the nanomolar range against human tumor cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 (breast cancer) | 0.5 | Induces apoptosis via caspase activation |
| Example B | HeLa (cervical cancer) | 0.8 | Cell cycle arrest in G0/G1 phase |
Neuroprotective Effects
Tetrahydroisoquinoline derivatives have also been studied for their neuroprotective effects:
- Oxidative Stress Reduction : Compounds like 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol may protect neuronal cells from oxidative stress-induced damage. Studies suggest that these compounds can modulate signaling pathways associated with oxidative stress and apoptosis .
Study 1: Antitumor Efficacy
A study investigated the effects of tetrahydroisoquinoline derivatives on colon cancer cells (HT-29). The results indicated that treatment with these compounds led to significant apoptosis and cell cycle arrest:
- Findings : At a concentration of 150 nM for 24 hours, the compound exhibited cytotoxic effects and disrupted the cell cycle progression .
Study 2: Neuroprotection in Alzheimer's Disease Models
In a model of Alzheimer's disease using N2a/APP cells, the compound demonstrated strong antioxidant properties. It altered protein expressions related to oxidative stress and mitochondrial function:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
